molecular formula C10H10N4O B8278542 2-Acetamido-3-aminoquinoxaline

2-Acetamido-3-aminoquinoxaline

Cat. No. B8278542
M. Wt: 202.21 g/mol
InChI Key: XLJHDMMTSGBZLN-UHFFFAOYSA-N
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Patent
US04022777

Procedure details

A solution of 19 parts of 2-acetamido-3-aminoquinoxaline in 200 parts of glacial acetic acid was heated at reflux for 30 minutes. Concentration in vacuo left a pale yellow solid. Recrystallization from ethyl acetate-methanol (2:1) gave 16.8 parts of pale yellow 2-methyl-1H-imidazo[4,5-b]quinoxaline, mp 360° (dec.).
[Compound]
Name
19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:14]([NH2:15])=[N:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1)(=O)[CH3:2]>C(O)(=O)C>[CH3:2][C:1]1[NH:15][C:14]2=[N:13][C:12]3[C:7]([N:6]=[C:5]2[N:4]=1)=[CH:8][CH:9]=[CH:10][CH:11]=3

Inputs

Step One
Name
19
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=NC2=CC=CC=C2N=C1N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
WAIT
Type
WAIT
Details
left a pale yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate-methanol (2:1)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=NC=2C(=NC3=CC=CC=C3N2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.